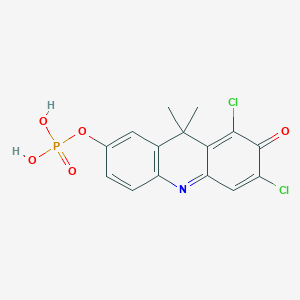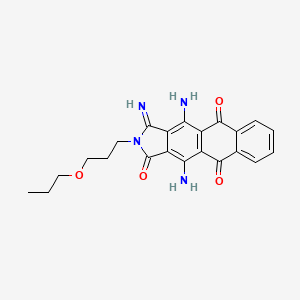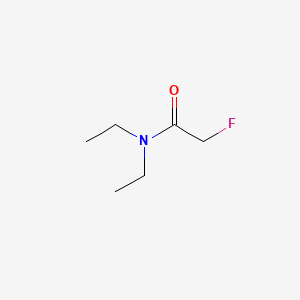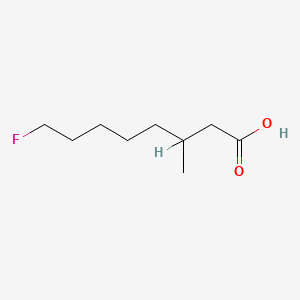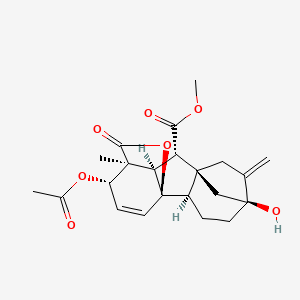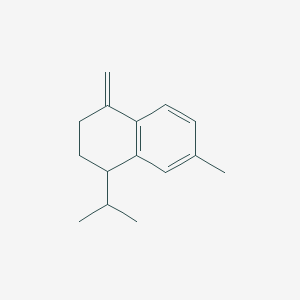![molecular formula C20H25N B13419181 1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
1-([1,1'-Biphenyl]-4-ylmethyl)azocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([1,1’-Biphenyl]-4-ylmethyl)azocane is a heterocyclic organic compound that features a biphenyl group attached to an azocane ring. Azocane is an eight-membered ring containing seven carbon atoms and one nitrogen atom . The biphenyl group consists of two connected benzene rings, which contribute to the compound’s aromatic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-ylmethyl)azocane typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment to Azocane: The biphenyl group is then attached to the azocane ring through a nucleophilic substitution reaction. This involves the reaction of a biphenyl halide with azocane in the presence of a base.
Industrial Production Methods
Industrial production of 1-([1,1’-Biphenyl]-4-ylmethyl)azocane may involve large-scale Suzuki coupling and nucleophilic substitution reactions, utilizing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
1-([1,1’-Biphenyl]-4-ylmethyl)azocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens, and appropriate solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
1-([1,1’-Biphenyl]-4-ylmethyl)azocane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-([1,1’-Biphenyl]-4-ylmethyl)azocane involves its interaction with molecular targets and pathways. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the azocane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Azocane: A simpler analog with only the azocane ring.
Biphenyl: A compound with only the biphenyl group.
Azocine: The fully unsaturated analog of azocane.
Uniqueness
1-([1,1’-Biphenyl]-4-ylmethyl)azocane is unique due to the combination of the biphenyl group and the azocane ring, which imparts distinct chemical and biological properties
属性
分子式 |
C20H25N |
|---|---|
分子量 |
279.4 g/mol |
IUPAC 名称 |
1-[(4-phenylphenyl)methyl]azocane |
InChI |
InChI=1S/C20H25N/c1-2-7-15-21(16-8-3-1)17-18-11-13-20(14-12-18)19-9-5-4-6-10-19/h4-6,9-14H,1-3,7-8,15-17H2 |
InChI 键 |
BTDKOFMWYIXWST-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CCC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


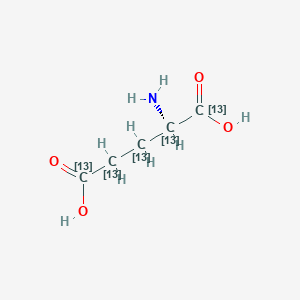
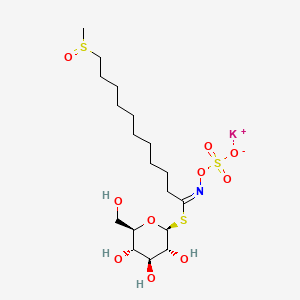
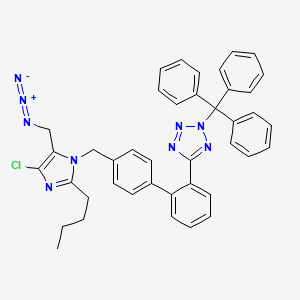

![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
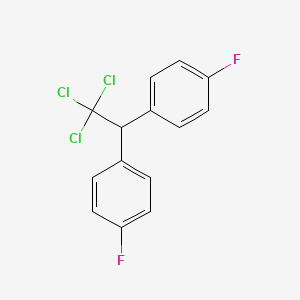
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
